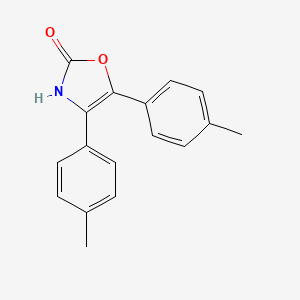
4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 4-methylbenzoyl chloride with 4-methylphenylamine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the aromatic rings, enhancing their chemical and physical properties .
Scientific Research Applications
4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(4-methylphenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Uniqueness
4,5-Bis(4-methylphenyl)-1,3-oxazol-2(3H)-one is unique due to its specific structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62762-75-8 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
4,5-bis(4-methylphenyl)-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C17H15NO2/c1-11-3-7-13(8-4-11)15-16(20-17(19)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,18,19) |
InChI Key |
TVQUXSITTPVWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


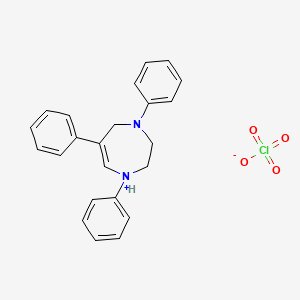
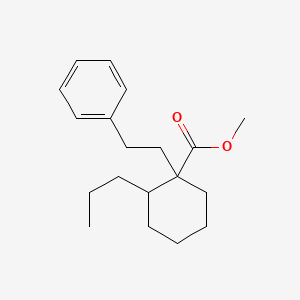

![3-Chloro-2-methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14515932.png)
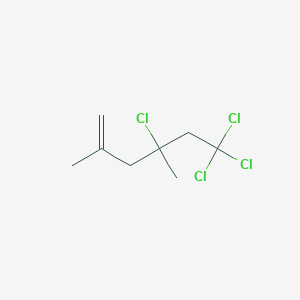
![3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene](/img/structure/B14515936.png)
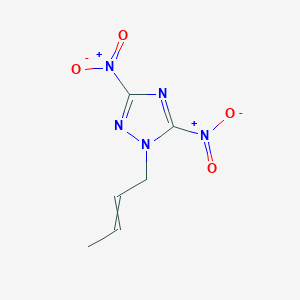



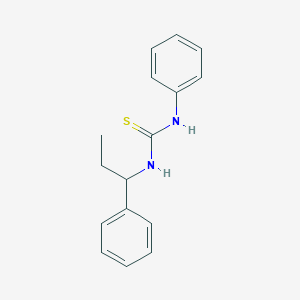
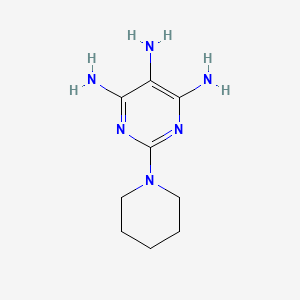

![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
